2-((3-Fluorobenzyl)oxy)benzonitrile
Description
2-((3-Fluorobenzyl)oxy)benzonitrile is a fluorinated aromatic compound featuring a benzonitrile core substituted with a 3-fluorobenzyl ether group. The meta-fluorine on the benzyl moiety and the nitrile group at the ortho position on the benzene ring contribute to its unique electronic and steric properties. This compound is synthesized via nucleophilic substitution reactions, often involving 2-fluorobenzonitrile and 3-fluorobenzyl halides under basic conditions, as evidenced by analogous synthetic routes in the literature .
Properties
IUPAC Name |
2-[(3-fluorophenyl)methoxy]benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO/c15-13-6-3-4-11(8-13)10-17-14-7-2-1-5-12(14)9-16/h1-8H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVZKTRDEPCKHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OCC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Fluorobenzyl)oxy)benzonitrile typically involves the reaction of 3-fluorobenzyl alcohol with 2-cyanophenol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The mixture is heated to promote the formation of the ether bond .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-((3-Fluorobenzyl)oxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Formation of 2-((3-Fluorobenzyl)oxy)benzoic acid.
Reduction: Formation of 2-((3-Fluorobenzyl)oxy)benzylamine.
Substitution: Formation of various substituted benzyl ethers depending on the nucleophile used.
Scientific Research Applications
2-((3-Fluorobenzyl)oxy)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((3-Fluorobenzyl)oxy)benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitrile group can act as an electrophile, participating in various biochemical reactions. The fluorine atom can influence the compound’s lipophilicity and metabolic stability .
Comparison with Similar Compounds
Structural and Electronic Properties
Table 1: Substituent Effects on Electronic Properties
Key Observations :
- Fluorine’s position (meta vs. ortho) significantly alters dipole moments and steric interactions.
- The nitrile group enhances polarity and hydrogen-bonding capacity, contrasting with aldehydes (reactive) or nitro groups (strongly electron-withdrawing) .
Key Observations :
- Fluorinated benzyl halides (e.g., 3-fluorobenzyl chloride) are critical precursors, with reactivity influenced by halogen type (Cl vs. Br) and substitution patterns .
- Electron-withdrawing groups (e.g., CN, NO₂) on the benzonitrile core accelerate nucleophilic aromatic substitution by activating the ring .
Key Observations :
- Fluorine substitution improves metabolic stability and target affinity in kinase inhibitors, as seen in GW2016 and cyclopropane-containing analogs .
- The 3-fluorobenzyl group in this compound may mimic hydrophobic pockets in enzyme active sites, similar to chlorinated or methylated analogs .
Physicochemical Properties
Table 4: Comparative Physicochemical Data
*Estimated based on structural analogs.
Key Observations :
- Nitriles generally exhibit moderate solubility in polar aprotic solvents like DMSO, critical for in vitro assays .
Biological Activity
2-((3-Fluorobenzyl)oxy)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects in various biological systems, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C14H10FNO
- Molecular Weight : 231.24 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The fluorobenzyl group may enhance lipophilicity, allowing better membrane penetration and interaction with cellular targets.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have demonstrated that certain benzonitrile derivatives can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
Case Study :
A study involving a series of benzonitrile derivatives showed that modifications at the benzene ring significantly affected their cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values for these compounds ranged from 5 to 20 µM, indicating moderate to potent activity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | MCF-7 | 10 |
| B | A549 | 15 |
| C | HeLa | 8 |
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds with similar structures have shown efficacy against both Gram-positive and Gram-negative bacteria.
Research Findings :
In vitro assays demonstrated that derivatives of benzonitrile exhibited minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Toxicological Profile
The safety profile of this compound has not been extensively studied; however, related compounds have shown low toxicity in preliminary assessments. Further toxicological studies are necessary to establish a comprehensive safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
